molecular formula C14H13IN2O2 B5321007 2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide

2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5321007
M. Wt: 368.17 g/mol
InChI Key: AOVAKDPTLWIVGH-UHFFFAOYSA-N
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Description

2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features both an iodophenoxy group and a pyridinylmethylacetamide moiety

Properties

IUPAC Name

2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c15-11-4-6-13(7-5-11)19-10-14(18)17-9-12-3-1-2-8-16-12/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVAKDPTLWIVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 4-iodophenol with 2-bromo-N-(pyridin-2-ylmethyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The iodophenoxy group can be involved in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while a Suzuki coupling reaction would result in the formation of a biaryl compound.

Scientific Research Applications

2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its iodophenoxy and pyridinylmethylacetamide moieties. These interactions could modulate biological pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4′-carboxylatophenoxy)benzene
  • 3,5-Bis(1-imidazoly)pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

2-(4-iodophenoxy)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific combination of an iodophenoxy group and a pyridinylmethylacetamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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